molecular formula C14H26N2O3 B2382043 tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-04-8

tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate

Cat. No. B2382043
CAS RN: 1286273-04-8
M. Wt: 270.373
InChI Key: CMWWWTOAGNFPIW-UHFFFAOYSA-N
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Description

“tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the formula C14H26N2O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through amination (carboxylation) or rearrangement . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a propionylpiperidin-4-ylmethyl group . The molecular weight of the compound is 270.37 .


Chemical Reactions Analysis

The compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The compound is a substance with a chemical formula of C14H26N2O3 . The CAS number is 1286273-04-8 . The molecular weight is 270.37 .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing compounds like omisertinib (AZD9291), indicating its role in the development of new pharmaceuticals (Zhao et al., 2017).

  • Crystallography and Structural Analysis : Its derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are used in crystallographic studies to understand molecular interactions and structures, contributing to the field of material science and chemistry (Baillargeon et al., 2017).

  • Hydrogen Bonding Studies : Tert-butyl carbamate derivatives have been extensively studied for their hydrogen bonding properties. This research enhances understanding of molecular interactions in different environments, which is crucial for designing new materials and drugs (Das et al., 2016).

  • Chemical Synthesis and Catalysis : The compound is used in various synthetic methods, demonstrating its versatility in organic synthesis. For example, it serves as a substrate in reactions catalyzed by thionyl chloride (Li et al., 2015).

  • Organic Reactions and Functionalization : It is instrumental in studies exploring different organic reactions, such as the preparation and reaction of 2-amido substituted furans, indicating its use in developing complex organic molecules (Padwa et al., 2003).

  • Deprotection Studies in Organic Chemistry : The compound is used in research exploring mild and environmentally friendly methods for deprotecting tert-butyl carbamates, a crucial step in many synthetic procedures (Li et al., 2006).

  • Development of Organometallic Compounds : It has applications in the synthesis of organometallic compounds, which are increasingly important in medicinal chemistry (Patra et al., 2012).

Safety and Hazards

The compound should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . In case of swallowing, the mouth should be rinsed and medical advice should be sought if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

tert-butyl N-[(1-propanoylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-5-12(17)16-8-6-11(7-9-16)10-15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWWWTOAGNFPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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